molecular formula C10H11ClF3NO3 B2712570 (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride CAS No. 921609-34-9

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Cat. No. B2712570
CAS RN: 921609-34-9
M. Wt: 285.65
InChI Key: UAKYDNOGIWVOQQ-QRPNPIFTSA-N
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Description

“(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 921609-34-9 . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 . The compound is stored in a dry room at normal temperature and is in solid form .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 .

Scientific Research Applications

Synthetic Chemistry and Catalysis

  • Asymmetric Synthesis : Studies have focused on the asymmetric synthesis of optically pure compounds using similar structural analogs as intermediates, demonstrating the importance of these compounds in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990). Another research explored novel catalysts for asymmetric transfer hydrogenation, highlighting the role of similar compounds in enhancing the efficiency and selectivity of catalytic reactions (He et al., 2006).

Pharmacology and Drug Development

  • Anticancer and Antimicrobial Activities : Certain derivatives of structurally related compounds have shown significant anticancer and antimicrobial activities, underscoring their potential in developing new therapeutic agents (Saad & Moustafa, 2011; Mickevičienė et al., 2015). These findings could guide the development of drugs targeting specific cancer cells or infectious agents.

Materials Science

  • Polymer Synthesis and Functionalization : Research into the functionalization of polymers with phenolic compounds similar to the target compound reveals the potential to enhance material properties, such as thermal stability and antimicrobial activity, thus broadening their application spectrum in materials science (Aly & El-Mohdy, 2015).

Environmental Science

  • Corrosion Inhibition : Studies have explored the use of phenolic compounds in corrosion inhibition, which could be relevant to the broader family of compounds including (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride. These compounds demonstrate potential in protecting metals from corrosion, particularly in acidic environments (Bentiss et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYDNOGIWVOQQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 6 N hydrochloric acid (1 mL) solution of tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate (64 mg, 0.136 mmol) prepared in Reference Example 1 (1a) was heated under reflux for 6 hours and then cooled to room temperature. The reaction solution was concentrated under reduced pressure, and the residue was washed with diethyl ether to give 35 mg of the title compound (white powder, yield: 91%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate
Quantity
64 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

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